Stereochemical Configuration: (3S,6S) vs. (3R,6R) Enantiomer and Other Diastereomers
The (3S,6S) isomer is one of four possible stereoisomers of 6-methylmorpholine-3-carboxylic acid. PubChem confirms the presence of 2 defined atom stereocenters with 0 undefined stereocenters, establishing a fully defined stereochemical identity [1]. The (3R,6R) enantiomer (CAS 1807937-15-0, cataloged as 'rel-(3R,6R)'), the (3S,6R) diastereomer (CAS 1932353-70-2), and the (3R,6S) diastereomer (CAS 1820575-52-7) are sold as distinct products by commercial suppliers . In the broader morpholine-3-carboxylic acid class, chirality at the 3-position dictates the type of β-turn structure formed in peptides, with L-Mor yielding type VI β-turns and D-Mor producing non-proline-like compact folds [2]. Although direct comparative bioactivity data for the 6-methyl congeners are not published, the established stereochemistry–conformation relationship for the morpholine-3-carboxylic acid scaffold supports the expectation that different stereoisomers will produce divergent conformational and biological outcomes [2].
| Evidence Dimension | Number of defined stereocenters and stereoisomer identity |
|---|---|
| Target Compound Data | 2 defined atom stereocenters (3S,6S); 0 undefined stereocenters |
| Comparator Or Baseline | (3R,6R) enantiomer: 2 defined stereocenters (mirror image); (3S,6R) and (3R,6S) diastereomers: 2 defined stereocenters each (different relative configuration); Racemate: mixture of enantiomers |
| Quantified Difference | Four distinct stereoisomers exist; only (3S,6S) provides the specific spatial orientation required for applications targeting L-Mor-type conformational propensity |
| Conditions | Stereochemical annotation per PubChem computed descriptors; conformational behavior per NMR and molecular modeling of morpholine-3-carboxylic acid-containing peptides (Trabocchi et al., 2009) |
Why This Matters
Selection of the correct stereoisomer is non-negotiable for asymmetric synthesis applications where the chirality of the morpholine ring directly influences downstream product configuration and biological activity.
- [1] PubChem Compound Summary for CID 119031948, (3S,6S)-6-Methylmorpholine-3-carboxylic acid. Defined Atom Stereocenter Count: 2. https://pubchem.ncbi.nlm.nih.gov/compound/119031948 View Source
- [2] Trabocchi A, Sladojevich F, Guarna A. Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators. Chirality. 2009 Jun;21(6):584-94. PMID: 18726945. View Source
